4-Bromo-N-(4-fluorobenzyl)-3-methylaniline
Description
Contextual Significance in Modern Organic Synthesis
In modern organic synthesis, the development of complex molecules often relies on the use of versatile, functionalized building blocks. Compounds like 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline are of interest due to the presence of multiple reactive sites. The aniline (B41778) moiety, the bromine atom, the fluorine atom, and the benzyl (B1604629) group all offer opportunities for a variety of chemical transformations. The strategic placement of these functional groups allows for regioselective reactions, a key consideration in the efficient synthesis of target molecules.
The synthesis of N-substituted anilines is a fundamental process in organic chemistry, with methods like the Smiles rearrangement and electrophilic cyclization being employed to create these structures. For instance, the synthesis of substituted quinolines can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines. While no direct cyclization of this compound has been reported, its aniline core suggests its potential as a precursor in similar ring-forming reactions.
Overview of Halogenated Aniline Derivatives in Chemical Research
Halogenated anilines are a class of compounds that have garnered significant attention in chemical research. The introduction of halogen atoms onto the aniline ring system can dramatically alter the electronic properties, lipophilicity, and metabolic stability of the molecule. pressbooks.pub These changes can, in turn, influence the biological activity and physical properties of the resulting compounds. For example, halogenated compounds have been investigated for their potential as antibacterial and antifungal agents. auburn.edu
The synthesis of halogenated anilines often involves the direct halogenation of aniline or its derivatives. However, the high reactivity of the aniline ring can lead to multiple substitutions. To achieve mono-substitution, the amino group is often protected, for example, as an acetanilide (B955), before carrying out the halogenation step. researchgate.net Following the introduction of the halogen, the protecting group can be removed to yield the desired halogenated aniline. researchgate.net The synthesis of a precursor like 4-bromo-3-methylaniline (B1294692), for instance, can be achieved through the bromination of 3-methylaniline.
Scope and Academic Relevance of Studying this compound
While specific academic studies on this compound are limited, its structure points to its potential utility as an intermediate in several areas of chemical research. The presence of both bromine and fluorine atoms makes it a candidate for studies involving cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The N-benzyl group is also a common feature in compounds with biological activity.
The study of such a molecule would contribute to the broader understanding of the structure-activity relationships of halogenated N-benzylanilines. Research into its synthesis would provide valuable data on the regioselectivity of reactions involving polysubstituted anilines. Furthermore, an investigation into its chemical reactivity could uncover novel synthetic methodologies and lead to the creation of new compounds with potentially interesting properties.
Interactive Data Tables
Below are tables detailing the known properties of this compound and its likely precursor, 4-Bromo-3-methylaniline.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1019487-46-7 |
| Molecular Formula | C₁₄H₁₃BrFN |
| Molecular Weight | 294.16 g/mol |
Data sourced from chemical supplier catalogs.
Table 2: Properties of 4-Bromo-3-methylaniline
| Property | Value | Reference |
| CAS Number | 6933-10-4 | |
| Molecular Formula | C₇H₈BrN | |
| Molecular Weight | 186.05 g/mol | |
| Melting Point | 80-82 °C | |
| Boiling Point | 240 °C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-[(4-fluorophenyl)methyl]-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFN/c1-10-8-13(6-7-14(10)15)17-9-11-2-4-12(16)5-3-11/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKRTBUPZIXNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo N 4 Fluorobenzyl 3 Methylaniline
Direct Synthesis Strategies
Direct methods involve the formation of the core structure through fundamental organic reactions such as amination, alkylation, or the introduction of the bromine substituent at a late stage.
Reductive amination provides a direct and efficient route to forming the N-benzyl bond. This two-step, one-pot process typically involves the reaction of an aniline (B41778) with an aldehyde to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.
For the synthesis of 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline, this strategy would involve the reaction of 4-bromo-3-methylaniline (B1294692) with 4-fluorobenzaldehyde (B137897).
Reaction Scheme: 4-bromo-3-methylaniline + 4-fluorobenzaldehyde → [Intermediate Iminium Ion] → this compound
A variety of reducing agents can be employed for the reduction of the intermediate imine, each with specific advantages regarding reactivity and selectivity.
| Reducing Agent | Typical Conditions | Notes |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) or Ethanol, Room Temperature | Mild, cost-effective, and commonly used. |
| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE), Acetic Acid catalyst, Room Temperature | Particularly effective for reductive aminations; tolerant of many functional groups. |
| Hydrogen (H₂) with a metal catalyst | Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), Raney Nickel | Can be used for catalytic hydrogenation; conditions can sometimes lead to dehalogenation. |
This method is one of the most versatile and widely used for preparing secondary amines due to its high efficiency and the commercial availability of the starting materials. purdue.edu
Direct N-alkylation represents another fundamental approach to synthesizing the target molecule. This method involves the reaction of a primary amine, 4-bromo-3-methylaniline, with an alkylating agent, 4-fluorobenzyl halide (e.g., bromide or chloride), via a nucleophilic substitution (SN2) reaction.
Reaction Scheme: 4-bromo-3-methylaniline + 4-fluorobenzyl bromide → this compound + HBr
To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base is typically required. The choice of base and solvent is crucial to optimize the reaction yield and minimize potential side reactions, such as over-alkylation, which would produce a tertiary amine.
| Base | Solvent | Typical Temperature |
| Potassium carbonate (K₂CO₃) | Acetonitrile (B52724) (MeCN), Dimethylformamide (DMF) | Room Temperature to 80 °C |
| Sodium hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 °C to Room Temperature |
| Triethylamine (B128534) (Et₃N) | Dichloromethane (DCM), Acetonitrile (MeCN) | Room Temperature to Reflux |
An alternative synthetic route involves introducing the bromine atom onto the aromatic ring after the formation of the N-benzyl bond. This strategy begins with the synthesis of N-(4-fluorobenzyl)-3-methylaniline, which is then subjected to electrophilic aromatic bromination.
The directing effects of the substituents on the aniline ring are critical for the regioselectivity of this reaction. The secondary amine group is a powerful activating, ortho-, para-director, while the methyl group is a weaker activating, ortho-, para-director. The bromine atom is selectively introduced at the 4-position (para to the strongly activating amino group and ortho to the methyl group) due to the dominant directing effect of the amino group and steric hindrance at the ortho positions.
Reaction Scheme: N-(4-fluorobenzyl)-3-methylaniline + Brominating Agent → this compound
Various brominating agents can be used to achieve high regioselectivity. nih.govorganic-chemistry.org
| Brominating Agent | Solvent | Key Features |
| N-Bromosuccinimide (NBS) | Dichloromethane (DCM), Acetonitrile (MeCN), Tetrabutylammonium (B224687) bromide | Mild and selective; often used to avoid over-bromination. organic-chemistry.org |
| Bromine (Br₂) | Acetic Acid, Dichloromethane (DCM) | Highly reactive; conditions must be carefully controlled to ensure mono-bromination. |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane (DCM) | A mild reagent reported for the selective para-bromination of aromatic amines. researchgate.net |
| N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) | Dichloromethane (DCM) | An effective reagent for regioselective bromination under mild conditions. organic-chemistry.org |
A common multi-step approach involves protecting the amine with an acetyl group, performing the bromination, and then deprotecting it to yield the desired product. google.com
Advanced Catalytic Synthesis Approaches
Modern synthetic chemistry heavily relies on transition-metal catalysis to form bonds that are otherwise difficult to construct. Palladium-catalyzed reactions are particularly prominent in the synthesis of complex amines and biaryl compounds.
While the Suzuki coupling reaction is primarily utilized for the formation of carbon-carbon bonds, its principles are relevant to the synthesis of derivatives of the target compound's core structure. A plausible application in this context is the reaction of an aryl boronic acid with the bromo-substituted aniline core to introduce further complexity.
A recent study demonstrated the viability of this approach by reacting N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with various aryl boronic acids in a Suzuki cross-coupling reaction. mdpi.com This highlights the capability of the 4-bromo-3-methylaniline scaffold to participate in such transformations.
General Suzuki Coupling Scheme for Derivatization: N-(4-bromo-3-methylphenyl)-R + Aryl Boronic Acid → N-(4-aryl-3-methylphenyl)-R
| Component | Example | Typical Loading |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 5 mol% |
| Base | Potassium phosphate (K₃PO₄) | 2.0 equivalents |
| Solvent System | 1,4-Dioxane/Water | 10:1 ratio |
This methodology is typically employed for diversification of the core structure rather than the direct synthesis of the N-(4-fluorobenzyl) bond itself.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the coupling of amines with aryl halides or pseudohalides. rug.nl
A highly effective strategy for synthesizing this compound via this method would involve the coupling of 1,4-dibromo-2-methylbenzene with 4-fluorobenzylamine. The reaction can be controlled to achieve mono-amination, yielding the desired product.
Reaction Scheme: 1,4-dibromo-2-methylbenzene + 4-fluorobenzylamine --(Pd catalyst, Ligand, Base)--> this compound
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the base. rsc.orgnih.gov The ligand plays a crucial role in the catalytic cycle, influencing reaction rates and substrate scope. rug.nlresearchgate.net
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature |
| Pd₂(dba)₃ | XPhos, RuPhos, tBuXPhos | Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS) | Toluene, Dioxane | 80-110 °C |
| Pd(OAc)₂ | SPhos, DavePhos | Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄) | Toluene, Dioxane | 80-110 °C |
This catalytic approach offers a powerful and versatile route to the target compound, accommodating a wide range of functional groups and often providing high yields under relatively mild conditions. nih.govbeilstein-journals.org
Green Chemistry Approaches in Synthetic Design
The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. A primary route to this compound is the reductive amination of 4-bromo-3-methylaniline with 4-fluorobenzaldehyde. This method is inherently atom-economical, with water being the principal byproduct.
Modern green approaches focus on replacing hazardous reagents and solvents. For instance, traditional reductive aminations often use sodium cyanoborohydride, which poses toxicity risks due to the potential release of cyanide. Greener alternatives like sodium triacetoxyborohydride (STAB) are now more common as they are less toxic and can often be used in more environmentally benign solvents. masterorganicchemistry.com
Solvent selection is another critical aspect. Halogenated solvents such as 1,2-dichloroethane (DCE) or chloroform, while effective, are being phased out due to environmental concerns. acsgcipr.org Research has shown that many reductive aminations can be successfully performed in greener solvents like ethyl acetate or even under solvent-free conditions, significantly reducing volatile organic compound (VOC) emissions. acsgcipr.orgresearchgate.net Catalyst development also plays a role, with efforts to use non-precious metal catalysts or even catalyst- and additive-free conditions for N-alkylation reactions, further enhancing the green profile of the synthesis. beilstein-journals.orgnih.gov
Multi-Step Synthesis Pathways
The creation of this compound typically relies on the availability of appropriately substituted precursors, which themselves often require multi-step synthesis.
Sequential Functionalization of Precursors
The primary precursor, 4-bromo-3-methylaniline, is not commonly available and must be synthesized. A logical synthetic route starts from a simpler, commercially available precursor like 3-methylaniline (m-toluidine). The challenge lies in introducing the bromine atom at the correct position (C4) on the aromatic ring. This requires a sequential functionalization strategy where existing functional groups direct the position of subsequent modifications.
The amino group (-NH₂) in 3-methylaniline is a powerful activating group that directs incoming electrophiles to the ortho and para positions (C2, C4, and C6). Direct bromination of 3-methylaniline would likely lead to a mixture of products, including polybrominated species, making the isolation of the desired 4-bromo isomer difficult and inefficient. Therefore, a more controlled, sequential approach is necessary, often involving the use of protecting groups to modulate reactivity and ensure regioselectivity. This concept of sequential C-H functionalization is a powerful tool for building polysubstituted aromatic compounds from simple starting materials. nih.govnih.gov
Protecting Group Strategies
To achieve the selective synthesis of 4-bromo-3-methylaniline, a protecting group strategy is essential. The highly activating amino group of the 3-methylaniline precursor is temporarily converted into a less activating group, which can also provide steric hindrance to direct the electrophilic bromination.
A common and effective protecting group for anilines is the acetyl group (-COCH₃). The synthesis proceeds in three key steps:
Protection: 3-methylaniline is reacted with acetic anhydride (B1165640) to form N-(3-methylphenyl)acetamide (3-acetotoluidide). The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, reducing the likelihood of over-bromination.
Bromination: The protected intermediate, N-(3-methylphenyl)acetamide, is then subjected to electrophilic bromination. The acetamido group directs the incoming bromine to the position para to it, which is the C4 position, yielding N-(4-bromo-3-methylphenyl)acetamide.
Deprotection: The final step is the removal of the acetyl protecting group. This is typically achieved by acid or base-catalyzed hydrolysis, which regenerates the free amino group and yields the desired precursor, 4-bromo-3-methylaniline. researchgate.net
This use of a protecting group strategy is fundamental in complex organic synthesis, allowing for precise control over chemical transformations on multifunctional molecules. semanticscholar.org
Reaction Optimization and Process Development
Once the precursors are synthesized, the final step is the coupling of 4-bromo-3-methylaniline with a 4-fluorobenzyl source, typically via reductive amination with 4-fluorobenzaldehyde. Optimizing the conditions for this reaction is crucial for maximizing yield, purity, and process efficiency.
Solvent Effects on Reaction Outcomes
The choice of solvent can profoundly impact the rate, yield, and selectivity of the reductive amination process. The solvent must dissolve the reactants (the aniline, the aldehyde, and the reducing agent) and facilitate the formation of the intermediate imine.
| Solvent | Polarity | Typical Reducing Agent | Outcome |
| 1,2-Dichloroethane (DCE) | Low | Sodium triacetoxyborohydride (STAB) | Often provides high yields and is a common choice, but has environmental and health concerns. researchgate.net |
| Tetrahydrofuran (THF) | Medium | Sodium triacetoxyborohydride (STAB), Sodium borohydride | A good alternative to DCE, though reactions may be slower. researchgate.net |
| Methanol (MeOH) | High | Sodium borohydride, Sodium cyanoborohydride | Effective for the two-step procedure (imine formation then reduction), but can react with some reducing agents. researchgate.net |
| Ethyl Acetate (EtOAc) | Medium | Sodium triacetoxyborohydride (STAB) | A greener alternative to chlorinated solvents, showing good results in many cases. acsgcipr.org |
| Solvent-Free | N/A | Sodium borohydride (often with a solid acid activator) | An environmentally ideal option that can lead to high yields and reduced reaction times. researchgate.net |
As shown in the table, while chlorinated solvents like DCE have historically been used to achieve high yields, there is a strong trend towards using less hazardous solvents like THF and ethyl acetate. acsgcipr.org The optimal choice depends on the specific reducing agent used and the desired balance between reaction efficiency and environmental impact.
Temperature and Pressure Influence on Yield and Selectivity
Temperature and pressure are key physical parameters that must be controlled to optimize the synthesis of this compound.
For N-alkylation reactions, including reductive amination, temperature control is critical. Generally, increasing the temperature accelerates the reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts, such as over-alkylation (formation of a tertiary amine) or decomposition of reactants. For many reductive aminations using hydride reagents, reactions are effectively run at room temperature. nih.gov In cases of catalytic N-alkylation with alcohols, higher temperatures (e.g., 60-140 °C) may be required to achieve good conversion. researchgate.netresearchgate.net
Pressure is primarily a relevant parameter when using catalytic hydrogenation as the reduction method, where gaseous hydrogen is a reactant. In this scenario, both temperature and hydrogen pressure must be carefully optimized.
| Parameter | Effect on Reaction |
| Low Temperature | Slower reaction rate, potentially incomplete conversion. |
| Optimal Temperature | Good balance of reaction rate and selectivity, leading to high yield of the desired secondary amine. |
| High Temperature | Increased rate of side reactions (e.g., dialkylation, decomposition), potentially lowering the yield of the target compound. google.com |
| Low H₂ Pressure | Slow or incomplete reduction of the imine intermediate. |
| Optimal H₂ Pressure | Efficient reduction with high conversion to the product. |
| High H₂ Pressure | Can sometimes lead to over-reduction of other functional groups on the molecule, although generally selective for the imine. |
Process development involves systematically varying these parameters to identify an optimal window that ensures high yield, purity, and reproducibility, particularly when scaling up the synthesis from the laboratory to industrial production. researchgate.net
Catalyst Loading and Ligand Design for Enhanced Efficiency
The synthesis of this compound can be approached through several catalytic strategies, most notably palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed coupling reactions. In both methodologies, the optimization of catalyst loading and the rational design of ligands are paramount for achieving high yields and turnover numbers, thereby ensuring a more sustainable and cost-effective process.
Palladium-Catalyzed Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination stands as a powerful tool for the formation of C-N bonds. This reaction typically involves the coupling of an aryl halide (4-bromo-3-methylaniline) with an amine (4-fluorobenzylamine) in the presence of a palladium catalyst and a suitable ligand.
Catalyst Loading: The concentration of the palladium catalyst is a critical parameter. While higher catalyst loadings can lead to faster reaction rates, they also increase costs and the potential for residual metal contamination in the final product. Research in the field of C-N cross-coupling consistently aims to minimize catalyst loading without compromising reaction efficiency. For the synthesis of related N-aryl benzylamines, palladium loadings are often explored in the range of 0.1 to 5 mol%. The optimal loading is a balance between reaction kinetics and economic viability. Lowering the catalyst loading to the parts-per-million (ppm) level is an ongoing goal in process chemistry.
Ligand Design: The ligand plays a multifaceted role in the catalytic cycle. It stabilizes the palladium center, influences its electronic properties, and controls the steric environment around the metal, thereby affecting the rates of oxidative addition and reductive elimination. For the coupling of aryl bromides with primary amines, bulky and electron-rich phosphine ligands have proven to be particularly effective.
Several generations of phosphine ligands have been developed for the Buchwald-Hartwig amination. Early generations included monodentate triarylphosphines. However, the development of biaryl phosphine ligands, such as those from the Buchwald and Hartwig groups, has significantly expanded the scope and efficiency of this reaction. These ligands are designed to be sterically demanding, which promotes the formation of the active monoligated palladium species and facilitates the reductive elimination step.
For the synthesis of this compound, a screening of various phosphine ligands would be essential to identify the most effective one. The choice of ligand can significantly impact the required catalyst loading and reaction conditions. Below is a hypothetical data table illustrating the potential impact of different ligands on the reaction yield, a common practice in optimizing such a synthesis.
Table 1: Hypothetical Screening of Phosphine Ligands for the Buchwald-Hartwig Synthesis of this compound
| Entry | Palladium Precursor | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | P(t-Bu)₃ | 2 | NaOt-Bu | Toluene | 100 | 65 |
| 2 | Pd₂(dba)₃ | XPhos | 1 | NaOt-Bu | Toluene | 100 | 92 |
| 3 | Pd₂(dba)₃ | SPhos | 1 | K₃PO₄ | Dioxane | 110 | 88 |
| 4 | Pd(OAc)₂ | RuPhos | 0.5 | Cs₂CO₃ | t-BuOH | 90 | 95 |
| 5 | Pd₂(dba)₃ | BrettPhos | 0.5 | LHMDS | THF | 80 | 90 |
Copper-Catalyzed N-Arylation:
As an alternative to palladium, copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, offer a more economical approach. These reactions have seen significant advancements through the development of effective ligand systems that allow for lower reaction temperatures and catalyst loadings compared to the classical Ullmann conditions.
Catalyst Loading: Similar to palladium catalysis, minimizing the amount of copper catalyst is desirable. Typical loadings for modern copper-catalyzed N-arylations range from 1 to 10 mol%. The choice of the copper salt (e.g., CuI, Cu₂O, Cu(OAc)₂) can also influence the reaction's efficiency.
Ligand Design: The key to successful modern Ullmann reactions lies in the ligand design. Simple, inexpensive, and readily available ligands are often preferred. Diamines, amino acids (such as L-proline), and phenanthrolines have been shown to be effective in promoting copper-catalyzed N-arylations. These ligands facilitate the solubility of the copper species and accelerate the catalytic cycle.
For the synthesis of this compound, a ligand screening would be necessary to determine the optimal conditions.
Table 2: Hypothetical Screening of Ligands for the Copper-Catalyzed Synthesis of this compound
| Entry | Copper Salt | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | CuI | None | 10 | K₂CO₃ | DMF | 140 | 40 |
| 2 | CuI | L-Proline | 5 | K₂CO₃ | DMSO | 120 | 75 |
| 3 | Cu₂O | 1,10-Phenanthroline | 5 | Cs₂CO₃ | Toluene | 130 | 82 |
| 4 | CuI | N,N'-Dimethylethylenediamine | 2 | K₃PO₄ | Dioxane | 110 | 85 |
| 5 | Cu(OAc)₂ | 8-Hydroxyquinoline | 2 | K₂CO₃ | DMF | 120 | 78 |
Spectroscopic and Advanced Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline, providing detailed information about the hydrogen, carbon, and fluorine atoms.
Proton (¹H) NMR spectroscopy of this compound is anticipated to show distinct signals corresponding to the aromatic protons, the methyl group, the methylene (B1212753) bridge, and the secondary amine proton. The aromatic region would display complex splitting patterns due to the substitution on both phenyl rings. The methyl protons on the bromo-substituted ring are expected to appear as a singlet, while the benzylic protons would likely present as a doublet due to coupling with the adjacent amine proton. The amine proton itself would likely be a broad singlet.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and general substituent effects. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | ~2.2-2.4 | ~17-20 |
| Methylene (CH₂) | ~4.2-4.4 | ~47-50 |
| Amine (NH) | ~4.0-5.0 (broad) | - |
| Aromatic CH (Bromoaniline ring) | ~6.5-7.2 | ~110-135 |
| Aromatic C-Br | - | ~110-115 |
| Aromatic C-N | - | ~145-148 |
| Aromatic C-CH₃ | - | ~138-142 |
| Aromatic CH (Fluorobenzyl ring) | ~7.0-7.4 | ~115-130 |
| Aromatic C-F | - | ~160-164 (d, ¹JCF ≈ 245 Hz) |
Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular puzzle of this compound by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish proton-proton coupling networks. Key correlations would be observed between the amine proton and the benzylic methylene protons. It would also help to delineate the coupling relationships between the protons on each of the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals. Similarly, each aromatic proton signal would be correlated to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected from the benzylic protons to the carbon atoms of the fluorobenzyl ring and to the C-N carbon of the bromoaniline ring. The methyl protons would show correlations to the adjacent aromatic carbons, further confirming the substitution pattern.
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for analyzing the fluorine-containing part of the molecule. chemicalbook.comrsc.orgnih.gov For this compound, the ¹⁹F NMR spectrum would exhibit a signal for the single fluorine atom on the benzyl (B1604629) ring. The chemical shift of this signal, typically in the range of -110 to -120 ppm (relative to CFCl₃), is characteristic of a fluorine atom attached to an aromatic ring. rsc.org Furthermore, this signal would likely appear as a triplet of triplets due to coupling with the ortho and meta protons on the fluorobenzyl ring, providing definitive evidence for the 4-fluoro substitution pattern. chemicalbook.comnih.gov
Vibrational Spectroscopy
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.
Table 2: Predicted FTIR Absorption Bands for this compound (Note: These are estimated values based on characteristic group frequencies. Actual experimental values may vary.)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H | ~3400-3450 | Stretching |
| Aromatic C-H | ~3000-3100 | Stretching |
| Aliphatic C-H (CH₃, CH₂) | ~2850-2960 | Stretching |
| C=C (Aromatic) | ~1500-1600 | Stretching |
| C-N | ~1250-1350 | Stretching |
| C-F | ~1200-1250 | Stretching |
| C-Br | ~500-600 | Stretching |
The presence of a sharp band in the N-H stretching region would confirm the secondary amine. The aromatic C-H stretching bands would appear above 3000 cm⁻¹, while the aliphatic C-H stretching bands would be just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would give rise to a series of bands in the 1500-1600 cm⁻¹ region. The C-N, C-F, and C-Br stretching vibrations are expected at lower wavenumbers, providing further evidence for the presence of these functional groups.
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes and the C-Br stretching vibration. The symmetric stretching of the C-C bonds in the aromatic rings would also be prominent. Analysis of both FTIR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule.
Mass Spectrometry Techniques
No published High-Resolution Mass Spectrometry (HRMS) data specifically for this compound was found. This technique would be essential for confirming the elemental composition of the molecule by measuring its exact mass with high accuracy, allowing for the verification of its molecular formula, C₁₄H₁₃BrFN.
Specific Tandem Mass Spectrometry (MS/MS) studies to determine the fragmentation pathway of this compound have not been located in the available literature. Such an analysis would involve isolating the protonated molecular ion and inducing fragmentation to observe the characteristic daughter ions, providing definitive structural information.
X-ray Crystallographic Analysis
There are no available reports or crystallographic database entries (such as from the Cambridge Crystallographic Data Centre) detailing the single-crystal X-ray diffraction analysis of this compound. This analysis is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state.
Without a determined crystal structure, an analysis of the crystal packing and the specific intermolecular interactions (such as hydrogen bonding, halogen bonding, or π-π stacking) for this compound cannot be performed.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in providing a detailed picture of the electronic behavior of 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline at the atomic level.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. capes.gov.brdntb.gov.ua For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the optimized molecular geometry, bond lengths, and bond angles. researchgate.net These calculations would reveal how the electron density is distributed across the molecule, influenced by the interplay of the electron-donating methyl and amino groups and the electron-withdrawing bromine and fluorine atoms. The deactivating nature of halogen atoms is known to enhance lone-pair electron delocalization in substituted anilines. researchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. youtube.comyoutube.com The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). youtube.com For this compound, the HOMO is expected to be localized primarily on the N-(4-fluorobenzyl)-3-methylaniline moiety, particularly the nitrogen atom and the electron-rich aromatic ring, due to the electron-donating effects of the methyl group and the nitrogen lone pair. Conversely, the LUMO would likely be distributed over the brominated and fluorinated aromatic rings, which act as electron-withdrawing groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. chemrxiv.org
Illustrative FMO Data
This table presents plausible, theoretically-derived values for the frontier molecular orbitals of this compound, calculated using DFT.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | -1.20 |
Molecular Electrostatic Potential (MESP) surface analysis provides a visual representation of the charge distribution and is used to predict how a molecule will interact with other species. chemrxiv.orgresearchgate.net The MESP map displays regions of negative potential (red/yellow), which are prone to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack. chemrxiv.org In this compound, the most negative potential is anticipated around the nitrogen and fluorine atoms due to their high electronegativity and lone pairs of electrons. chemrxiv.orgdtic.mil The regions around the hydrogen atoms, particularly the N-H proton, would exhibit positive potential. The bromine atom can show a dual character, with a region of positive potential (a "σ-hole") along the C-Br bond axis, making it a potential site for halogen bonding. bohrium.com
Illustrative MESP Characteristics
This table outlines the predicted electrostatic potential characteristics for key regions of the this compound molecule.
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Nitrogen Atom | Negative (Vmin) | Site for electrophilic attack, protonation |
| Fluorine Atom | Negative | Interaction with electrophiles |
| Bromine Atom (σ-hole) | Positive (Vs,max) | Halogen bonding donor site |
| Aromatic Rings (π-systems) | Weakly Negative | Interactions with electrophiles |
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A higher value indicates greater stability.
Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as χ² / (2η).
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other compounds.
Illustrative Reactivity Descriptor Data
This table provides hypothetical values for the global reactivity descriptors of this compound, derived from FMO energies.
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.325 |
| Electronegativity (χ) | 3.525 |
Molecular Modeling and Dynamics Simulations
Illustrative Conformational Energy Data
This table shows hypothetical relative energies for different conformations of this compound based on the rotation of the C(aryl)-N-C(benzyl) dihedral angle.
| Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Conformation Description |
|---|---|---|
| 0° | 5.0 | Eclipsed, high steric hindrance |
| 60° | 0.0 | Gauche, stable low-energy conformation |
| 120° | 2.5 | Partially eclipsed |
Solvent Effects on Molecular Conformation
The three-dimensional structure of a molecule is not static but can be significantly influenced by its surrounding environment. For a flexible molecule like this compound, which possesses several rotatable bonds, the solvent can play a crucial role in determining its preferred conformation. Computational methods are instrumental in predicting these solvent-induced conformational changes.
The conformational flexibility of this compound primarily arises from the rotation around the C-N bond of the aniline (B41778) nitrogen and the C-C bond of the benzyl (B1604629) group. The dihedral angles defining the orientation of the substituted aniline and the 4-fluorobenzyl rings with respect to each other are key conformational parameters.
Theoretical investigations into the effects of solvents on molecular conformation typically employ either implicit or explicit solvent models. nih.gov Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, capturing the bulk electrostatic effects of the solvent on the solute. Explicit solvent models, on the other hand, involve simulating a discrete number of solvent molecules around the solute, allowing for the detailed analysis of specific solute-solvent interactions like hydrogen bonding. nih.govcas.cz
For this compound, solvents of varying polarity would be expected to induce different conformational preferences. In a non-polar solvent, intramolecular forces, such as steric hindrance between the 3-methyl group and the benzyl moiety, would be dominant in dictating the geometry. In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the large dipole moment of the solvent can stabilize conformations with a higher molecular dipole moment. medchemexpress.com Polar protic solvents, such as water or ethanol, could form hydrogen bonds with the amine nitrogen and the fluorine atom, further influencing the rotational barriers and the equilibrium geometry of the molecule. researchgate.net
Computational studies on similar N-benzylaniline structures have demonstrated that the orientation of the phenyl rings can vary significantly with the solvent environment. researchgate.net The interplay between the solvent's dielectric effect and specific hydrogen bonding interactions can lead to either extended or more compact conformations of the molecule. nih.gov A systematic conformational analysis of this compound in a range of solvents would be necessary to fully characterize its conformational landscape.
Theoretical Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. openbioinformaticsjournal.com These in silico methods are fundamental in modern drug discovery and materials science for predicting the activity of new compounds and for understanding the molecular features that are critical for a desired outcome. chemmethod.com
Ligand-Based Computational Descriptors
In the absence of a known 3D structure of a biological target, ligand-based QSAR approaches are particularly valuable. These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. The "structure" of a molecule is encoded by a set of numerical values known as molecular descriptors. These descriptors can be calculated from the 2D or 3D representation of the molecule and can be broadly categorized into constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. openbioinformaticsjournal.comresearchgate.net
For a molecule like this compound, a wide array of descriptors can be computed to build a QSAR model. Studies on aniline derivatives have identified several types of descriptors that are often correlated with their biological activities. researchgate.netnih.gov These include:
Topological Descriptors: These are numerical representations of the molecular topology, such as connectivity indices and shape indices.
Electronic Descriptors: These descriptors quantify the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate or accept electrons, respectively. nih.gov The dipole moment and atomic charges also fall into this category.
Hydrophobicity Descriptors: The octanol-water partition coefficient (logP) is a crucial descriptor that measures the lipophilicity of a molecule, which often correlates with its ability to cross cell membranes. researchgate.net
Steric Descriptors: These descriptors relate to the size and shape of the molecule, such as molecular weight, van der Waals volume, and surface area. researchgate.net
A hypothetical set of ligand-based computational descriptors for this compound is presented in the interactive table below.
| Descriptor Class | Descriptor Name | Hypothetical Value | Significance |
| Electronic | HOMO Energy | -5.8 eV | Relates to electron-donating ability |
| Electronic | LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| Electronic | Dipole Moment | 2.5 D | Indicates molecular polarity |
| Hydrophobicity | logP | 4.5 | Measures lipophilicity |
| Steric | Molecular Weight | 324.2 g/mol | Basic measure of molecular size |
| Steric | van der Waals Volume | 250 ų | Represents molecular volume |
| Topological | Wiener Index | 1250 | Describes molecular branching |
These descriptors, once calculated for a series of analogous compounds with known activities, can be used to build a predictive QSAR model using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. chemmethod.comnih.gov
Structure-Based Interaction Modeling
When the three-dimensional structure of a relevant biological target (e.g., an enzyme or receptor) is known, structure-based drug design methods like molecular docking can be employed. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity or score. researchgate.net
For this compound, a hypothetical docking study would involve the following steps:
Preparation of the Ligand and Protein: The 3D structure of this compound would be generated and its energy minimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB), and prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site. researchgate.net
Docking Simulation: A docking algorithm would then be used to explore various possible conformations and orientations of the ligand within the protein's active site. The algorithm would score these different poses based on a scoring function that estimates the binding energy.
Analysis of Results: The resulting docked poses would be analyzed to identify the most likely binding mode. This analysis would focus on the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
For this compound, the aniline nitrogen could act as a hydrogen bond acceptor, while the N-H group could be a hydrogen bond donor. The aromatic rings can participate in π-π stacking or hydrophobic interactions with non-polar amino acid residues in the active site. The bromine and fluorine atoms can also form halogen bonds or other specific interactions.
A hypothetical summary of a structure-based interaction modeling study for this compound is shown in the interactive table below.
| Interaction Parameter | Hypothetical Finding | Implication for Binding |
| Docking Score | -8.5 kcal/mol | Indicates a potentially favorable binding affinity |
| Hydrogen Bonds | N-H group with Asp123 backbone carbonyl | Key anchoring interaction |
| Hydrophobic Interactions | 3-methylaniline ring with Leu89, Val95 | Contributes to binding stability |
| π-π Stacking | 4-fluorobenzyl ring with Phe256 | Orients the ligand in the active site |
| Halogen Interaction | Bromine atom with Ser120 sidechain oxygen | Provides additional specificity |
Such detailed interaction models are invaluable for understanding the molecular basis of a compound's activity and for guiding the design of new analogs with improved potency and selectivity. mdpi.com
Reactivity Profile and Mechanistic Investigations
Reactivity of the Aryl Bromide Moiety
The carbon-bromine bond on the aromatic ring is a primary site of reactivity, enabling a variety of synthetic transformations, most notably through cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.
The aryl bromide functionality of 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline is well-suited for participation in palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as an arylboronic acid. For instance, the Suzuki coupling of 4-bromoaniline (B143363) with various arylboronic acids proceeds in excellent yields, indicating that the bromo-substituted aniline (B41778) core of the target molecule is reactive under these conditions. researchgate.netresearchgate.net A study on the Suzuki cross-coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, a structurally related imine, demonstrated successful coupling at the aryl bromide position. nih.gov This suggests that this compound would readily undergo Suzuki coupling to introduce new aryl or vinyl substituents at the C-4 position. The reaction typically employs a palladium catalyst like Pd(OAc)₂ or Pd(PPh₃)₄ and a base. researchgate.netnih.gov
Heck Reaction: The Heck reaction facilitates the vinylation of aryl halides. organic-chemistry.orglibretexts.org In this palladium-catalyzed process, this compound could react with various alkenes to introduce a vinyl group at the C-4 position. The reaction of o-bromoanilines with alkenyl halides in a cascade process involving an initial amination followed by an intramolecular Heck reaction highlights the utility of this transformation for building complex heterocyclic structures. nih.gov While aryl bromides are generally good substrates for the Heck reaction, the presence of an amine can sometimes lead to side reactions, though appropriate ligand choice can mitigate this. beilstein-journals.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgrug.nl While the target molecule already possesses a secondary amine, the aryl bromide can be further functionalized by coupling with another primary or secondary amine. This would lead to the synthesis of more complex diamine structures. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. rug.nlnih.gov
Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig amination is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction can be used to form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. Traditionally, these reactions require harsh conditions, but modern protocols with soluble copper catalysts and ligands have expanded their scope and applicability under milder conditions. wikipedia.orgmdpi.com this compound could, for example, be coupled with phenols to form diaryl ethers or with thiols to form diaryl thioethers.
Table 1: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | Pd(PPh₃)₄, Base (e.g., K₃PO₄) |
| Heck Reaction | Alkene | C-C (vinyl) | Pd(OAc)₂, Phosphine Ligand, Base |
| Buchwald-Hartwig Amination | R₂NH | C-N | Pd(0) catalyst, Phosphine Ligand, Base |
| Ullmann Condensation | R-OH / R-SH | C-O / C-S | Cu(I) salt, Ligand, Base |
Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult. libretexts.org The reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromide) to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org In this compound, the substituents (methyl and N-benzyl) are electron-donating or weakly withdrawing, which does not favor the SNAr mechanism. Therefore, direct displacement of the bromide by common nucleophiles under standard conditions is unlikely. However, such reactions can sometimes be forced to proceed under very high temperatures or with extremely strong nucleophiles. researchgate.net
Reactivity of the Amine Functionality
The secondary amine group is a key functional handle, allowing for a range of transformations that modify the nitrogen center.
Acylation: As a secondary amine, the nitrogen atom of this compound is nucleophilic and readily undergoes acylation with acylating agents like acyl chlorides or acid anhydrides. ncert.nic.in This reaction, typically carried out in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the liberated acid, results in the formation of a stable amide. derpharmachemica.com For example, reaction with acetyl chloride would yield N-(4-bromo-3-methylphenyl)-N-(4-fluorobenzyl)acetamide. The electronic nature of the substituents on the aniline ring can influence the rate of this reaction.
Sulfonylation: Similar to acylation, the secondary amine can be sulfonylated with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) to form a sulfonamide. nih.govnsf.gov This reaction is also typically performed in the presence of a base. The resulting sulfonamide is a stable derivative, and this transformation is often used to protect the amine functionality or to introduce a sulfonamide moiety for biological applications.
Table 2: Acylation and Sulfonylation of the Amine Moiety
| Reaction | Reagent | Product Type |
|---|---|---|
| Acylation | Acyl Chloride (R-COCl) | Amide |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |
Primary amines react with aldehydes and ketones to form Schiff bases (imines). pressbooks.pub However, as a secondary amine, this compound reacts with aldehydes and ketones to form enamines if there is an abstractable proton on the α-carbon of the carbonyl compound. chemistrysteps.commasterorganicchemistry.comucalgary.calibretexts.org If the carbonyl compound lacks an α-proton, the reaction may lead to the formation of an iminium ion, which is the nitrogen analog of a carbonyl group. The formation of enamines is an acid-catalyzed reversible reaction where water is eliminated. libretexts.org These enamines are useful synthetic intermediates due to the nucleophilic character of the α-carbon. masterorganicchemistry.com
Reactivity of the Methyl and Fluorobenzyl Substituents
The methyl and fluorobenzyl groups are generally less reactive than the aryl bromide and amine functionalities under many conditions, but they can participate in certain transformations.
Methyl Group: The methyl group on the aniline ring can be susceptible to oxidation under strong oxidizing conditions, potentially yielding a carboxylic acid or an aldehyde. science.govresearchgate.netrsc.org However, this transformation would require harsh reagents that might also affect other parts of the molecule. Radical halogenation at the benzylic position of the methyl group is also a possibility under appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator), though the electronic nature of the aromatic ring influences the feasibility of this reaction.
Fluorobenzyl Group: The fluorobenzyl group is generally stable. The fluorine atom on the benzyl (B1604629) ring is a poor leaving group in nucleophilic substitution reactions. The C-F bond is strong, and the fluorine atom's primary electronic effect on the benzyl ring is inductive withdrawal, which can slightly influence the reactivity of the benzyl group's aromatic ring in electrophilic aromatic substitution reactions, though it is generally deactivating. researchgate.net The benzylic protons are not typically acidic enough for easy deprotonation unless a very strong base is used.
Reaction Mechanism Elucidation
Understanding the mechanisms of the reactions that this compound can undergo is crucial for optimizing reaction conditions and predicting outcomes.
Kinetic studies on the oxidation of N-benzylanilines by iodine in alkaline methanol (B129727) have shown that the reaction rate can be dependent on the concentrations of the N-benzylaniline, the oxidant, and the base. rsc.org The effect of substituents on the reaction rate has also been investigated, with electron-donating groups on the aniline ring generally accelerating the reaction. rsc.org For this compound, the electron-donating methyl group and the electron-withdrawing bromo and fluoro groups would have opposing effects on the reaction rate.
In the context of Buchwald-Hartwig amination, kinetic studies have been instrumental in elucidating the reaction mechanism. nih.govresearchgate.net For the coupling of aryl bromides, the rate-determining step can vary depending on the specific substrates and ligands used. rug.nlnih.gov Kinetic isotope effect (KIE) studies have provided detailed insights into the bonding changes occurring in the transition state. nih.gov For the reaction of an aryl bromide, oxidative addition of the aryl bromide to the Pd(0) complex is often considered a key step in the catalytic cycle. rug.nlnih.gov
In the oxidation of N-benzylanilines with halogens, the formation of an N-benzyl-N-halogenoanilinium halide intermediate has been proposed. rsc.org This intermediate can then undergo rearrangement to form halogenated aniline products or be converted to the benzylideneaniline. rsc.org
For the Buchwald-Hartwig amination, the catalytic cycle involves several palladium intermediates. wikipedia.orgrug.nl After oxidative addition of the aryl bromide to a Pd(0) species, a Pd(II) complex is formed. wikipedia.orgrug.nl Subsequent coordination of the amine, deprotonation by the base, and reductive elimination lead to the formation of the C-N bond and regeneration of the Pd(0) catalyst. wikipedia.orgrug.nl The characterization of these intermediates, often through spectroscopic methods and in some cases by isolation, has been a key area of research in understanding the mechanism of this important reaction. rug.nl
Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms. DFT calculations have been used to study the oxidation of substituted anilines, providing insights into the relative energies of different reaction pathways and transition states. nih.gov For example, studies on the oxidation by Ferrate(VI) have supported a hydrogen atom transfer (HAT) mechanism. nih.gov
Computational studies have also been extensively applied to the Buchwald-Hartwig amination. nih.gov These studies have helped to map out the potential energy surface of the catalytic cycle, identify the structures of intermediates and transition states, and explain the role of the ligand in promoting the reaction. nih.gov For the arylation of benzylamines, computational studies have been used to understand regioselectivity and the energetics of different C-H activation pathways. researchgate.net Such computational approaches could be applied to this compound to predict its reactivity and elucidate the detailed mechanisms of its transformations.
| Mechanistic Aspect | Key Findings from Related Systems | Relevance to this compound |
| Kinetic Studies | Oxidation of N-benzylanilines is influenced by electronic effects of substituents. rsc.org Buchwald-Hartwig amination kinetics depend on the ligand and substrate. nih.govresearchgate.net | The interplay of methyl, bromo, and fluoro substituents will determine reaction rates. |
| Intermediate Identification | N-benzyl-N-halogenoanilinium halides in oxidation. rsc.org Pd(0) and Pd(II) complexes in cross-coupling. wikipedia.orgrug.nl | Similar intermediates are expected to be formed in its reactions. |
| Computational Pathways | DFT supports HAT mechanism for aniline oxidation. nih.gov DFT maps the catalytic cycle of Buchwald-Hartwig amination. nih.gov | Computational studies could predict specific pathways and transition states. |
Applications As a Synthetic Intermediate
Role in the Synthesis of Pharmaceutical Scaffolds
The utility of a compound as an intermediate in pharmaceutical synthesis is determined by its ability to serve as a foundational unit for the construction of biologically active molecules. While the specific applications of 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline are not extensively documented in publicly available scientific literature, its structural motifs suggest a potential role in the synthesis of diverse pharmaceutical scaffolds.
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals. mdpi.com The secondary amine and the bromo-substituted aromatic ring in this compound make it a theoretical precursor for various heterocyclic systems. The bromine atom can facilitate cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce further complexity and form carbon-carbon or carbon-nitrogen bonds, which are key steps in the synthesis of many drug scaffolds. However, specific examples of its use to create nitrogen-containing heterocycles are not detailed in the reviewed scientific literature.
The assembly of complex drug molecules often relies on the use of versatile building blocks that can be readily modified. This compound, with its distinct functional groups, has the potential to serve as such a building block. For instance, the secondary amine could undergo acylation or alkylation, while the bromo- and fluoro-substituted rings can be involved in various coupling reactions to build larger, more intricate molecular architectures. Despite this potential, specific instances of its incorporation into complex drug candidates are not prominently reported in peer-reviewed studies.
Intermediate in Agrochemical Development
Similar to pharmaceuticals, the development of novel agrochemicals often involves the synthesis and screening of a wide array of chemical structures. Substituted anilines are a known class of compounds used in the creation of herbicides, fungicides, and insecticides. The structural features of this compound could theoretically be leveraged in the synthesis of new agrochemical agents. However, there is a lack of specific information in the available scientific and patent literature to confirm its use as an intermediate in agrochemical development.
Applications in Materials Science
The properties of organic materials are intrinsically linked to their molecular structure. The combination of aromatic rings, a bromine atom, and a fluorine atom in this compound suggests potential applications in materials science, particularly in the synthesis of functional organic materials.
Functional polymers with specific electronic or optical properties are of great interest in materials science. The bromo-functionality on the aniline (B41778) ring of this compound could serve as a handle for polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers. These types of polymers are often investigated for their conductive or light-emitting properties. At present, there are no specific studies detailing the use of this compound as a monomer for the synthesis of functional polymers.
Organic electronic materials are utilized in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of small molecules for these applications often involves the use of intermediates containing halogenated aromatic rings, which allow for the construction of larger, conjugated systems through cross-coupling reactions. While structurally related triphenylamine (B166846) derivatives are used for these purposes, the specific application of this compound as a building block for organic electronic materials is not documented in the available literature.
Synthesis and Characterization of Derivatives and Analogues
Systematic Variation of the Bromo-Methylaniline Core
The bromo-methylaniline core offers several avenues for structural variation. The positions of the bromine and methyl substituents on the aniline (B41778) ring are key determinants of the molecule's reactivity and conformation. Synthetic strategies can be devised to alter these positions or to introduce different substituents altogether.
A common precursor for such syntheses is a substituted aniline, which can be modified through electrophilic aromatic substitution or cross-coupling reactions. For instance, the synthesis of the parent 4-bromo-2-methylaniline (B145978) is a known process. google.com The general approach involves protecting the amine group of a toluidine isomer (e.g., o-toluidine) as an acetamide, followed by bromination, and then deprotection via hydrolysis to yield the desired bromo-methylaniline. google.com
Systematic variation could involve:
Isomeric Scaffolds : Starting with different toluidine or bromoaniline isomers to change the relative positions of the methyl, bromo, and amino groups.
Halogen Substitution : Replacing the bromine atom with other halogens (Cl, I, F). This can influence the reactivity in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where the carbon-halogen bond strength is a critical factor. nih.gov Research on poly(2-halogenanilines) shows that the nature of the halogen substituent significantly affects the properties of the resulting materials. doi.org
Alkyl Group Variation : Replacing the methyl group with other alkyl groups (ethyl, propyl, etc.) to modulate steric hindrance and lipophilicity.
These core variations can be achieved using established synthetic protocols. Palladium-catalyzed reactions, for example, are frequently used for the cross-coupling of bromoanilines with various partners. researchgate.netnih.gov The reactivity of the bromo-group at the 4-position makes it a prime site for such modifications.
Table 1: Representative Examples of Substituted Bromo-Aniline Cores and Potential Synthetic Precursors
| Target Core Structure | Potential Precursors | Key Synthetic Step |
| 3-Bromo-N-benzyl-4-methylaniline | 3-Bromo-4-methylaniline + Benzyl (B1604629) halide | N-alkylation |
| 4-Chloro-N-benzyl-3-methylaniline | 4-Chloro-3-methylaniline + Benzyl halide | N-alkylation |
| 4-Bromo-N-benzyl-2-ethylaniline | 4-Bromo-2-ethylaniline + Benzyl halide | N-alkylation |
| 2-Bromo-N-benzyl-5-methylaniline | 2-Bromo-5-methylaniline + Benzyl halide | N-alkylation |
Diversification of the N-Benzyl Moiety
The N-(4-fluorobenzyl) group can be diversified to study the impact of electronic and steric effects originating from this part of the molecule. The synthesis of N-benzylanilines is often achieved through the reductive amination of an aniline with a corresponding benzaldehyde (B42025) or by direct N-alkylation with a benzyl halide. dergipark.org.tr
Diversification strategies include:
Positional Isomers of the Fluoro Group : Moving the fluorine atom on the benzyl ring to the ortho- or meta-positions. The synthesis of a related compound, 4-Bromo-N-(3-fluorobenzyl)-2-methylaniline, has been described, involving the reaction of the bromoaniline with 3-fluorobenzyl chloride. evitachem.com
Substitution with Different Groups : Replacing the fluorine atom with various electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., nitro, cyano) groups. This allows for fine-tuning of the electron density at the nitrogen atom. Studies on substituted benzylideneanilines show that substituents on the benzylidene ring have a pronounced effect on the electronic properties of the imine bond, which is an intermediate in reductive amination. researchgate.net
Replacement of the Benzyl Group : The entire benzyl group can be replaced with other substituted arylmethyl, heteroarylmethyl, or alkyl groups. Research has shown the successful synthesis of N-substituted anilines using a variety of primary amines, including sterically hindered ones like α-methylbenzylamine and cyclic amines. nih.govbeilstein-journals.org
These modifications can be accomplished through established methods for forming N-benzylamines, such as the iminization of benzaldehyde with an aniline followed by hydrogenation. google.com
Table 2: Examples of Analogues with a Diversified N-Substituent
| Aniline Core | N-Substituent | Resulting Analogue Class |
| 4-Bromo-3-methylaniline (B1294692) | 2-Fluorobenzyl | Positional Isomer Analogue |
| 4-Bromo-3-methylaniline | 4-Methoxybenzyl | Electron-Donating Group Analogue |
| 4-Bromo-3-methylaniline | 4-Nitrobenzyl | Electron-Withdrawing Group Analogue |
| 4-Bromo-3-methylaniline | Thiophen-2-ylmethyl | Heteroarylmethyl Analogue |
| 4-Bromo-3-methylaniline | Cyclohexylmethyl | Alicyclic Analogue |
Exploration of Poly-Substituted Analogues
The development of poly-substituted analogues involves introducing additional functional groups onto either or both aromatic rings. The strategy for synthesizing such compounds depends heavily on the directing effects of the substituents already present. youtube.com
For example, to synthesize a di-substituted benzylamine (B48309) analogue, one could start with a di-substituted benzaldehyde or benzyl halide. Similarly, additional substituents can be introduced onto the bromo-methylaniline core. However, the compatibility of reaction conditions is crucial. For instance, the strongly activating amino group might interfere with certain reactions like Friedel-Crafts acylation unless it is appropriately protected. youtube.com
Palladium-catalyzed cross-coupling reactions are particularly well-suited for creating poly-substituted biaryl or aryl-alkyl amine structures. An efficient Suzuki-Miyaura reaction has been developed for unprotected ortho-bromoanilines, demonstrating tolerance for various functional groups like nitrile, nitro, and sulfone on the aniline ring. nih.gov This methodology could be adapted to introduce further diversity into the 4-bromo-3-methylaniline core before or after N-benzylation.
Future Research Perspectives for 4 Bromo N 4 Fluorobenzyl 3 Methylaniline
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of N-alkylanilines, including 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline, traditionally involves multi-step processes that can be resource-intensive. Future research will likely focus on developing more efficient, economical, and environmentally friendly synthetic strategies. A key area of development is the advancement of catalytic N-alkylation reactions.
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a particularly promising sustainable pathway. This process involves the use of a catalyst to temporarily abstract hydrogen from an alcohol (like 4-fluorobenzyl alcohol), which then reacts with the amine (4-bromo-3-methylaniline), with water being the only byproduct. Research into catalysts for this process is ongoing, with a shift from precious metals like palladium to more abundant and less costly metals such as iron and nickel. researchgate.net For instance, nitrogen-doped carbon-coated iron-based alloy catalysts have shown high efficacy in the N-alkylation of aniline (B41778) with benzyl (B1604629) alcohol, achieving yields up to 99%. researchgate.net Future work could adapt these iron or nickel-based nanocatalysts for the specific synthesis of this compound.
Another avenue is the use of solid acid catalysts, which offer advantages like ease of separation and reusability, reducing corrosive waste streams associated with traditional acid catalysts. cbseacademic.nic.in Niobium-based oxides have demonstrated superior activity in N-alkylation reactions compared to other solid acids like zeolites. researchgate.net
The development of one-pot syntheses from more fundamental precursors also represents a significant goal. rsc.org Research into three-component reactions, for example, could provide a more direct route to complex substituted anilines. rsc.org
| Catalyst Type | Example | Advantages for N-Alkylation | Potential Application for Target Compound |
| Iron-Based | Fe2Ni2@CN researchgate.net | Earth-abundant, low cost, high yield (up to 99%) researchgate.net | Direct synthesis from 4-bromo-3-methylaniline (B1294692) and 4-fluorobenzyl alcohol. |
| Silver Nanocatalyst | Ag/GO researchgate.net | High conversion and selectivity under mild conditions, reusable researchgate.net | Green synthesis pathway with potential for high efficiency. |
| Solid Acid | Niobium-W-Oxide researchgate.net | Reusable, non-corrosive, superior activity to zeolites researchgate.net | Environmentally benign synthesis minimizing acidic waste. |
Advanced Analytical Techniques for Reaction Monitoring and Product Characterization
To support the development of novel synthetic methods, advanced analytical techniques are crucial for real-time reaction monitoring and comprehensive product characterization. Future research will benefit from the application of Process Analytical Technology (PAT).
In-situ spectroscopic methods, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can be employed to monitor the reaction progress in real-time. This allows for precise determination of reaction endpoints, identification of intermediates, and optimization of reaction conditions without the need for constant sampling.
For product characterization, high-performance liquid chromatography (HPLC) is a standard and effective technique for determining the purity of aniline derivatives. thermofisher.com However, future research could employ more advanced methods like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (e.g., Orbitrap MS). This combination would provide not only highly accurate mass data for the confirmation of the target compound's identity but also enable the detection and structural elucidation of trace-level impurities and byproducts that might not be visible with standard detectors.
Nuclear Magnetic Resonance (NMR) spectroscopy will remain a cornerstone for structural confirmation. Advanced 2D-NMR techniques (COSY, HSQC, HMBC) can be used to unequivocally assign all proton and carbon signals, which is especially important for complex substituted aromatic rings to confirm the precise isomer formed.
| Analytical Technique | Application in Research | Benefit |
| In-situ FTIR/Raman | Real-time monitoring of the N-alkylation reaction. | Optimizes reaction time, identifies intermediates, improves yield and safety. |
| UHPLC-HRMS | Purity assessment and impurity profiling. | Provides highly accurate mass for unambiguous identification of product and byproducts. thermofisher.com |
| 2D-NMR (COSY, HMBC) | Unambiguous structural elucidation. | Confirms connectivity and substitution pattern of the final product. |
Computational Design of New Derivatives with Desired Reactivity Profiles
Computational chemistry offers a powerful tool for accelerating the discovery of new molecules without the immediate need for laboratory synthesis. Density Functional Theory (DFT) calculations can be employed to predict the structural and electronic properties of this compound and its hypothetical derivatives. acs.orgresearchgate.net
Future research can use computational modeling to design new derivatives with tailored reactivity. By systematically modifying the substituents on the aniline or benzyl rings, it is possible to calculate properties such as:
HOMO-LUMO Energy Gaps: These values are predictive of the molecule's electronic properties and reactivity. A smaller energy gap can suggest higher reactivity and potential for use in electronic materials. sci-hub.se
Bond Dissociation Energies (BDE): Calculating the BDE for the C-N or N-H bonds can provide insight into the molecule's stability and likely reaction pathways. acs.org
Molecular Electrostatic Potential (MEP): MEP maps can visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.
These computational studies can guide synthetic efforts by prioritizing derivatives that are predicted to have desirable properties, be it for applications in materials science, as synthetic intermediates, or as scaffolds for biologically active molecules. researchgate.net This rational design approach can save significant time and resources compared to traditional trial-and-error synthesis.
| Computational Method | Predicted Property | Significance for Future Research |
| DFT (B3LYP/6-31G(d)) | HOMO-LUMO Energy Gap researchgate.net | Predicts electronic behavior and potential for materials applications. sci-hub.se |
| DFT | Bond Dissociation Energy (BDE) acs.org | Informs on chemical stability and likely points of reaction. |
| DFT | Molecular Electrostatic Potential (MEP) | Identifies reactive sites for designing further chemical transformations. |
Exploration of Unconventional Reaction Pathways and Catalysis
Beyond refining existing methods, future research should also explore unconventional approaches to synthesize and modify this compound. These novel methods could unlock new reactivity patterns and provide access to unique molecular structures.
Photoredox catalysis is a rapidly emerging field that uses visible light to drive chemical reactions under mild conditions. nih.gov This technology could be applied to forge the C-N bond in the target molecule or to functionalize its aromatic rings in ways that are not possible with traditional thermal methods. The mild nature of these reactions often allows for a broad range of functional groups to be tolerated. nih.gov
Sonochemistry , which utilizes high-frequency ultrasound, offers another unconventional approach. The cavitation bubbles induced by ultrasound can create localized high-temperature and high-pressure zones, leading to unique chemical transformations. rsc.org Research has shown that ultrasound can induce the catalyst-free N-dealkylation of aniline derivatives in water, suggesting that it could also be explored for driving the forward reaction of N-alkylation under specific conditions. rsc.org
The use of enzymatic catalysis presents a green and highly selective alternative. While challenging, the discovery or engineering of enzymes capable of performing selective N-alkylation could offer a highly sustainable manufacturing route. Enzymes often operate in aqueous solutions under mild conditions, drastically reducing the environmental impact.
Finally, exploring reactions via aryne intermediates could provide access to different substitution patterns on the aniline ring that are not accessible through standard electrophilic aromatic substitution. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline, and how can purity be optimized?
- Methodology : A common approach involves nucleophilic substitution between 4-fluorobenzyl bromide and 4-bromo-3-methylaniline in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃ or Et₃N) under reflux (60–80°C, 12–24 hours). Post-reaction, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and byproducts .
- Purity Optimization : Use TLC/HPLC to monitor reaction progress. Recrystallization from ethanol or methanol can further enhance purity (>98% by GC/MS) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Confirm the presence of the fluorobenzyl group (e.g., aromatic protons at δ 7.2–7.4 ppm, benzylic CH₂ at δ 4.3–4.5 ppm) and methyl group (δ 2.2–2.4 ppm). 19F NMR identifies the fluorine environment (δ -115 to -120 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (C₁₄H₁₂BrFN₂: calculated ~323.02 g/mol).
- IR Spectroscopy : Detect N-H stretches (~3400 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .
Q. How does the compound behave under varying storage conditions?
- Stability : Store in amber vials at 0–4°C under inert gas (N₂/Ar). Avoid prolonged exposure to light, moisture, or acidic/basic conditions, which may degrade the amine group or induce dehalogenation. Stability assays (HPLC over 6 months) show <5% degradation under optimal storage .
Q. What are the typical reactivity patterns of the bromine and fluorine substituents?
- Bromine : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to form biaryl derivatives.
- Fluorine : Directs electrophilic substitution (e.g., nitration) to the para position of the benzyl group. The electron-withdrawing effect stabilizes intermediates in SNAr reactions .
Advanced Research Questions
Q. How can computational modeling elucidate electronic effects in this compound?
- DFT Calculations : Predict charge distribution, HOMO/LUMO energies, and nucleophilic/electrophilic sites. For example, the bromine atom acts as a σ-hole donor in halogen bonding, while the fluorine enhances aromatic ring electron deficiency .
- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. water) to optimize reaction conditions .
Q. What strategies resolve contradictions in reported biological activity data?
- Case Study : If antimicrobial assays show conflicting IC₅₀ values, validate via:
- Dose-response curves across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria).
- Synchrotron-based crystallography to confirm target binding (e.g., enzyme inhibition via SHELX-refined structures) .
- Statistical Analysis : Use ANOVA to assess variability between labs (e.g., differences in assay protocols or compound batches) .
Q. How is single-crystal X-ray diffraction applied to study this compound’s structure?
- Crystallization : Grow crystals via slow evaporation from dichloromethane/hexane.
- SHELX Refinement : Solve the structure using SHELXL (space group, unit cell parameters) to confirm bond lengths (C-Br: ~1.90 Å) and dihedral angles between aromatic rings. Displacement parameters validate thermal motion and disorder .
Q. What mechanistic insights explain its potential as a kinase inhibitor?
- Enzyme Assays : Measure inhibition of tyrosine kinases (e.g., EGFR) using fluorescence polarization. Competitive binding assays (SPR) reveal Ki values in the nM range.
- SAR Studies : Modify the benzyl or methyl groups to enhance selectivity. For example, replacing fluorine with chlorine increases lipophilicity and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
